furan-2-yl(1H-indol-3-yl)methanone
Overview
Description
Furan-2-yl(1H-indol-3-yl)methanone is a chemical compound with the molecular formula C13H9NO2 . It has a molecular weight of 211.22 g/mol . The compound is part of a class of organic compounds known as indoles, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of furan-2-yl(1H-indol-3-yl)methanone consists of a furan ring attached to an indole ring via a methanone group . The InChI string for this compound is InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H .Physical And Chemical Properties Analysis
Furan-2-yl(1H-indol-3-yl)methanone has a molecular weight of 211.22 g/mol and a molecular formula of C13H9NO2 . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 46 Ų .Scientific Research Applications
- Indole derivatives, including “furan-2-yl(1H-indol-3-yl)methanone”, have been used in the treatment of various disorders in the human body . They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and their subsequent testing in biological systems .
- The outcomes of these applications have shown that indole derivatives, both natural and synthetic, exhibit various biologically vital properties .
- A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
- The methods of application involved the synthesis of these derivatives and their evaluation against three EGFR high-expressed cancer cell lines .
- The outcomes of these applications are not specified in the source .
Pharmaceutical Research
Cancer Research
- Indole derivatives have shown antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application involved the synthesis of these derivatives and their evaluation against various viruses .
- The outcomes of these applications have shown that some of these derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .
- Indole derivatives have shown anti-inflammatory activities .
- The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with inflammation .
- The outcomes of these applications have shown that some of these derivatives have anti-inflammatory effects .
- Indole derivatives have shown antioxidant activities .
- The methods of application involved the synthesis of these derivatives and their evaluation in biological systems under oxidative stress .
- The outcomes of these applications have shown that some of these derivatives have antioxidant effects .
Antiviral Research
Anti-inflammatory Research
Antioxidant Research
Antimicrobial Research
- Indole derivatives have shown antidiabetic activities .
- The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with diabetes .
- The outcomes of these applications have shown that some of these derivatives have antidiabetic effects .
- Indole derivatives have shown antimalarial activities .
- The methods of application involved the synthesis of these derivatives and their evaluation against the malaria parasite .
- The outcomes of these applications have shown that some of these derivatives have antimalarial effects .
- Indole derivatives have shown anticholinesterase activities .
- The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with cholinesterase .
- The outcomes of these applications have shown that some of these derivatives have anticholinesterase effects .
- Indole derivatives have shown anti-HIV activities .
- The methods of application involved the synthesis of these derivatives and their evaluation against the HIV virus .
- The outcomes of these applications have shown that some of these derivatives have anti-HIV effects .
- Indole derivatives have shown antitubercular activities .
- The methods of application involved the synthesis of these derivatives and their evaluation against the tuberculosis bacteria .
- The outcomes of these applications have shown that some of these derivatives have antitubercular effects .
- The derivatives of 1, 3-diazole show different biological activities such as antifungal activities .
- The methods of application involved the synthesis of these derivatives and their evaluation against various fungi .
- The outcomes of these applications have shown that some of these derivatives have antifungal effects .
Antidiabetic Research
Antimalarial Research
Anticholinesterase Research
Anti-HIV Research
Antitubercular Research
Antifungal Research
properties
IUPAC Name |
furan-2-yl(1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXEAXRPSISJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359318 | |
Record name | furan-2-yl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(1H-indol-3-yl)methanone | |
CAS RN |
169772-66-1 | |
Record name | furan-2-yl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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